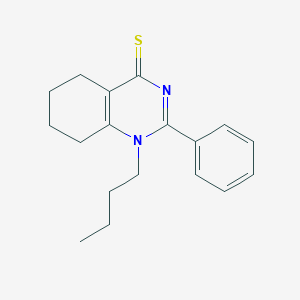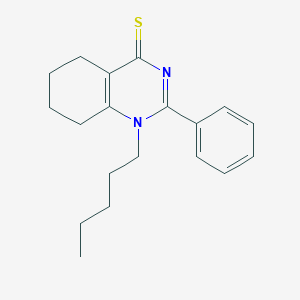![molecular formula C24H19ClN4O3S3 B383117 4-(4-clorofenil)-5-metil-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzotiazol-1-ilsulfánil)acetil]amino]tiofeno-3-carboxilato de etilo CAS No. 379238-52-5](/img/structure/B383117.png)
4-(4-clorofenil)-5-metil-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzotiazol-1-ilsulfánil)acetil]amino]tiofeno-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a triazole ring, and a benzothiazole ring. These rings are common in many pharmaceuticals and materials due to their unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring might be formed using a Paal-Knorr synthesis or a Gewald reaction . The triazole ring could be formed using a click reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. These groups will have different electron densities and may interact with each other in ways that affect the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might make it more electron-rich and potentially more reactive .Aplicaciones Científicas De Investigación
Agentes antibacterianos
Los compuestos que contienen el anillo de 1,2,4-triazol en su estructura han mostrado una actividad antibacteriana significativa . Podrían utilizarse para desarrollar nuevos agentes antimicrobianos potentes y seguros, lo cual es particularmente importante dada la propagación global de la resistencia a los medicamentos en las bacterias .
Agentes anticancerígenos
Los derivados del 1,2,4-triazol han mostrado resultados prometedores en el tratamiento del cáncer . La relación estructura-actividad de las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas de importancia biológica es de suma importancia en el diseño, descubrimiento y desarrollo de fármacos .
Agentes analgésicos y antiinflamatorios
Se ha descubierto que la triazolotiadiazina y sus derivados presentan actividades analgésicas y antiinflamatorias . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos para aliviar el dolor y tratar la inflamación.
Agentes antioxidantes
El andamiaje de 1,2,4-triazolo[3,4-b][1,3,4]tiadiazina también se ha asociado con la actividad antioxidante . Los antioxidantes son cruciales para proteger al cuerpo del daño causado por los radicales libres, que están asociados con una serie de enfermedades crónicas.
Agentes antivirales
Las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas han mostrado potencial como agentes antivirales . Podrían utilizarse en el desarrollo de nuevos medicamentos para tratar las infecciones virales.
Inhibidores enzimáticos
Se ha descubierto que estos compuestos inhiben varias enzimas, incluyendo la anhidrasa carbónica, la colinesterasa, la fosfatasa alcalina, la lipasa y la aromatasa . Esto los convierte en posibles candidatos para el desarrollo de nuevos fármacos para tratar las afecciones relacionadas con estas enzimas.
Agentes antituberculosos
Las 1,2,4-triazolo[3,4-b][1,3,4]tiadiazinas también se han asociado con la actividad antituberculosa . Podrían utilizarse en el desarrollo de nuevos medicamentos para tratar la tuberculosis.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3S3/c1-3-32-22(31)20-19(14-8-10-15(25)11-9-14)13(2)34-21(20)26-18(30)12-33-23-27-28-24-29(23)16-6-4-5-7-17(16)35-24/h4-11H,3,12H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUZUNQNEKKPPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(3-fluorophenyl)-11-(4-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B383036.png)
![11-(4-METHOXYPHENYL)-10-(2,2,2-TRIFLUOROACETYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B383037.png)
![2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B383040.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B383041.png)
![1-(4-Fluorophenyl)-2-[[5-[[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B383043.png)
![3-(cinnamylsulfanyl)-5-{[5-(cinnamylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B383045.png)
![4-[2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B383048.png)
![2,4-dimethyl 3-methyl-5-[2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B383050.png)
![N-(3,4-dichlorophenyl)-11-(4-methoxyphenyl)-1-oxo-3-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B383051.png)
![2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B383052.png)


![2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]sulfanyl}-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383057.png)
![Dimethyl 5-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383058.png)
